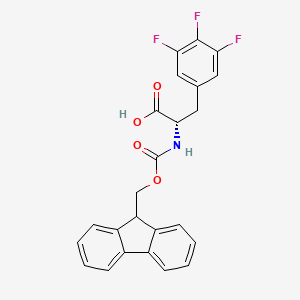

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H18F3NO4 and its molecular weight is 441.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

This compound is a derivative of phenylalanine, which is one of the essential amino acids. It is used in peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group is a protective group often used in the synthesis of peptides. The 3,4,5-trifluoro substitution on the phenyl ring of phenylalanine could potentially alter its interactions with enzymes and receptors, but specific details would depend on the context of the peptide in which it is incorporated.

Biochemische Analyse

Biochemical Properties

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes, such as proteases and peptidases, which facilitate the cleavage of the Fmoc group during peptide synthesis. Additionally, it can interact with proteins involved in signal transduction pathways, influencing their activity and function. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with target biomolecules, thereby modulating their biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. These alterations can impact cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of its use. For example, it may inhibit proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being sealed in dry environments and stored at low temperatures. Over extended periods, the compound may undergo degradation, leading to reduced efficacy and potential changes in its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit minimal toxicity and therapeutic benefits, such as modulating enzyme activity or influencing cellular pathways. At higher dosages, it may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects are crucial for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other xenobiotics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation, influencing its bioavailability and activity. The compound’s distribution can affect its therapeutic potential and toxicity, making it essential to study these processes in detail .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its cellular environment. Understanding these localization patterns is vital for elucidating the compound’s mechanism of action and potential therapeutic applications .

Biologische Aktivität

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4,5-trifluorophenyl)propanoic acid, often referred to as Fmoc-TFPA, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Structural Overview

Fmoc-TFPA is characterized by the following structural elements:

- Fluorenyl Group : Provides stability and hydrophobic characteristics.

- Trifluorophenyl Moiety : Enhances lipophilicity and potential interactions with biological targets.

- Propanoic Acid Backbone : Essential for its role as an amino acid derivative.

The molecular formula is C19H17F3N2O4, with a molecular weight of 396.35 g/mol.

The biological activity of Fmoc-TFPA is primarily attributed to its interactions with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : Fmoc-TFPA has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell signaling and proliferation.

- Receptor Binding : The compound may bind to receptors, modulating their activity and influencing downstream signaling pathways.

3. Biological Activity

Research has demonstrated several biological activities associated with Fmoc-TFPA:

- Anticancer Properties : Studies indicate that Fmoc-TFPA exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Preliminary assays suggest that the compound may possess antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Activity against specific bacterial strains | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, Fmoc-TFPA was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of Fmoc-TFPA against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting potential as a lead compound for antibiotic development.

5. Research Findings

Recent studies have highlighted the versatility of Fmoc-TFPA in drug design:

- Peptide Synthesis : The fluorenylmethoxycarbonyl (Fmoc) group allows for easy incorporation into peptide chains, facilitating the synthesis of biologically active peptides.

- Target Identification : Ongoing research aims to identify specific protein targets for Fmoc-TFPA using techniques such as affinity chromatography and mass spectrometry.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3NO4/c25-19-9-13(10-20(26)22(19)27)11-21(23(29)30)28-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21H,11-12H2,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMUACAZWGQRRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.